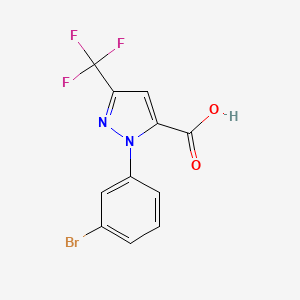![molecular formula C17H27N3O3 B13863763 N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide is a complex organic compound with the molecular formula C17H27N3O3 and a molecular weight of 321.41 g/mol . This compound is known for its unique tricyclic structure and is often used in biochemical research, particularly in the study of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions, starting from a suitable precursor.
Attachment of the Glycyl Group: The glycyl group is introduced through an amide bond formation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of the Prolinamide Group: The final step involves the coupling of the prolinamide group to the tricyclic core, often using peptide coupling reagents such as HATU or EDCI.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process .
化学反应分析
Types of Reactions
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tricyclic core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophilic derivatives.
科学研究应用
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The tricyclic structure allows for high specificity and affinity towards its targets, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Vildagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: Another DPP-4 inhibitor with similar therapeutic applications.
Saxagliptin: A DPP-4 inhibitor with a slightly different chemical structure but similar mechanism of action.
Uniqueness
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide is unique due to its tricyclic structure, which provides enhanced stability and specificity compared to other similar compounds. This structural feature allows for more precise interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
属性
分子式 |
C17H27N3O3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)/t11?,12?,13-,16?,17?/m1/s1 |
InChI 键 |
IUJJPEBUSBVYIP-GGMNOCSLSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




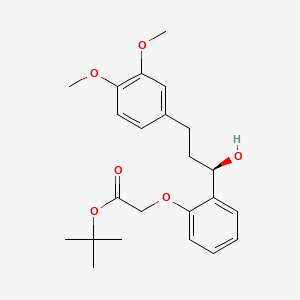
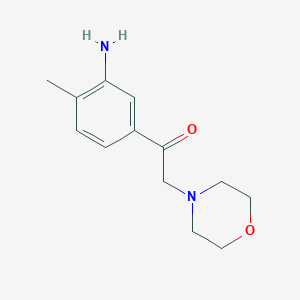
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)


![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
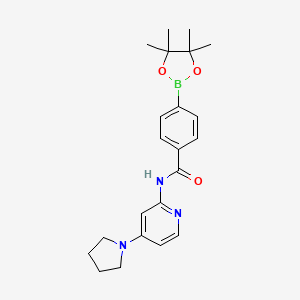
![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)
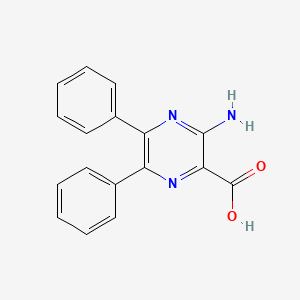
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
